molecular formula C22H18F3N3O3 B2714596 2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1326915-02-9

2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Numéro de catalogue: B2714596
Numéro CAS: 1326915-02-9
Poids moléculaire: 429.399
Clé InChI: NUVNRNGTQWDQSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 2-(trifluoromethyl)benzyl moiety at position 3. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 3,4-dimethoxyphenyl substituent may contribute to electronic modulation and receptor binding interactions .

Propriétés

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[2-(trifluoromethyl)phenyl]methyl]-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O3/c1-30-19-8-7-14(11-20(19)31-2)17-12-18-21(29)27(9-10-28(18)26-17)13-15-5-3-4-6-16(15)22(23,24)25/h3-11,17-18,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBRXEKZRSANGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3C(=O)N(C=CN3N2)CC4=CC=CC=C4C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a synthetic pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and pharmacological profiles.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrazin core
  • Substituents : A trifluoromethyl group and a dimethoxyphenyl ring.

The molecular formula is C19H16F3N3O2C_{19}H_{16}F_3N_3O_2, with a molecular weight of approximately 373.35 g/mol. Its structural representation can be summarized as follows:

ComponentDescription
Core StructurePyrazolo[1,5-a]pyrazin
Substituents3,4-Dimethoxyphenyl, Trifluoromethyl
Molecular FormulaC19H16F3N3O2
Molecular Weight373.35 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation in different types of cancer.

  • Mechanism of Action :
    • The compound appears to interfere with the cell cycle, particularly inducing G1 phase arrest in cancer cells. For instance, treatment with the compound at concentrations of 20 µM resulted in a notable increase in the G1 phase population of DU145 prostate cancer cells from 48.32% to 75.08% compared to untreated controls .
    • It has been suggested that the anticancer effects may be mediated through the modulation of signaling pathways associated with cell survival and apoptosis.
  • In Vitro Studies :
    • In studies involving prostate cancer cell lines (DU145 and PC-3), treatment with the compound resulted in a dose-dependent decrease in cell viability. For example, at a concentration of 20 µM, DU145 cell proliferation was reduced significantly .

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells over normal cells has been highlighted in various studies. The cytotoxic effects were measured using assays such as CCK-8 and flow cytometry, demonstrating lower toxicity to normal cells compared to cancerous ones .

Case Studies

Several case studies have explored the biological activity of similar pyrazolo compounds:

  • Study on FMPPP (6-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one) :
    • This study noted significant anti-proliferative effects against prostate cancer cells with an IC50 value indicating effective inhibition at low concentrations .
    • Mechanistic studies revealed that FMPPP induced autophagy and modulated ERK signaling pathways leading to enhanced apoptosis in treated cells.

Pharmacological Implications

The pharmacological implications of this compound are vast due to its structural features which suggest potential interactions with various biological targets:

  • Kinase Inhibition : The pyrazolo scaffold is known for its ability to inhibit kinases involved in cancer progression.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties which could complement their anticancer effects.

Comparaison Avec Des Composés Similaires

Key Observations :

  • Trifluoromethyl vs. Fluorine: The trifluoromethyl group in the target compound and ’s pyrimidine derivative improves metabolic resistance compared to mono-fluorinated analogs .
  • Core Variations: Pyrazolo[1,5-a]pyrimidinones (e.g., MK66) exhibit a six-membered ring, whereas the target’s pyrazinone core has a five-membered ring, influencing conformational flexibility .

Physicochemical Properties

  • Solubility : The trifluoromethyl and dimethoxyphenyl groups in the target compound likely reduce aqueous solubility compared to hydroxymethyl-containing analogs () .
  • Melting Points: Pyrazolo-pyrazinones with bulky substituents (e.g., trifluoromethyl) often exhibit lower melting points than simpler derivatives (e.g., MK66, m.p. ~250°C) .
  • Spectral Data : The target’s ¹H-NMR would show distinct signals for the 3,4-dimethoxy protons (~δ 3.75–3.80 ppm) and trifluoromethylbenzyl protons (~δ 7.3–7.7 ppm), analogous to ’s pyrazolines .

Q & A

Q. What are the key synthetic challenges and optimization strategies for the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Suzuki coupling for aryl-aryl bond formation between substituted phenyl groups.
  • Oxazole/oxadiazole ring construction using reagents like carbodiimides or cyclodehydration agents (e.g., POCl₃) under reflux conditions .
  • Methylation/functionalization of the pyrazolo[1,5-a]pyrazine core with trifluoromethylbenzyl groups via nucleophilic substitution .
    Optimization :
  • Use polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Yield improvements (40–60%) require stoichiometric control and inert atmospheres to prevent oxidation of methoxy groups .

Q. How can the compound’s structure and purity be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR identifies substituents (e.g., 3,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; trifluoromethyl signals at δ 7.2–7.5 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrazolo-pyrazine core .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 486.528) .
  • X-ray Crystallography : Determines crystal packing and dihedral angles (e.g., triclinic system, P1 space group with α = 81.156°, β = 77.150° for related analogs) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity against cancer cell lines?

  • Methodological Answer :
  • Key Modifications :
  • Replace the 3,4-dimethoxyphenyl group with 4-chlorophenyl to enhance cytotoxicity (e.g., IC₅₀ reduction from 12 µM to 5 µM in A549 cells) .
  • Substitute the trifluoromethylbenzyl group with methyloxazolyl to improve autophagy modulation .
  • Assay Design :
  • Test analogs in dose-response assays (0.1–100 µM) across 3–5 cell lines (e.g., A549, MCF-7) using MTT/WST-1 viability kits .
  • Validate target engagement via kinase inhibition profiling (e.g., CDK2, EGFR) using ATP-competitive assays .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Side Reactions :
  • Dimerization : Occurs during cyclization steps due to excess base (e.g., K₂CO₃). Mitigate via dropwise reagent addition and dilution .
  • Oxidation of Methoxy Groups : Prevent by conducting reactions under nitrogen/argon and using antioxidants (e.g., BHT) .
  • Analytical Mitigation :
  • Use HPLC-PDA to detect impurities (e.g., dimer peaks at longer retention times).
  • Employ scavenger resins (e.g., QuadraSil™ MP) to quench unreacted reagents .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Potential Causes :
  • Purity Variability : Ensure ≥95% purity via orthogonal methods (HPLC, NMR) to exclude impurities masking activity .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) to reduce variability .
  • Statistical Validation :
  • Perform dose-response triplicates with error bars to confirm reproducibility.
  • Use synergy/antagonism models (e.g., Chou-Talalay) if combined with other drugs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.